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molecular formula C12H8BrN3 B1509815 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-12-3

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1509815
M. Wt: 274.12 g/mol
InChI Key: VINDHFKEGLBYML-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

1,2-Diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (15.6 g, 40.2 mmole) in pyridine (106 ml) is heated overnight at 100° C. with benzoyl chloride (9.4 ml, 80 mmole) giving a redbrown solution and after 2 hrs a brown suspension. The reaction mixture is concentrated in vacuo and the residue is triturated for 2.5 hr in sat. aqueous ammonium chloride solution (300 ml), while neutralizing to pH 6-7 with sat. aqueous sodium bicarbonate solution. The solid is collected by filtration, washed with water (40 ml) and dried affording 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (6.78 g, 61.6%) as an off-white solid. mp.: 189-191° C. MS: m/z=276.1, 274.2 (M+H+).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
106 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=1[NH2:22].C(Cl)(=O)C1C=CC=CC=1>N1C=CC=CC=1>[Br:21][C:18]1[CH:19]=[CH:20][N:15]2[N:14]=[C:9]([C:4]3[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=3)[N:22]=[C:16]2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=C(C=C1)Br)N
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
106 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a redbrown solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated for 2.5 hr in sat. aqueous ammonium chloride solution (300 ml)
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water (40 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 61.6%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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